1-(4-Aminobenzyl)-DTPA

Beschreibung

Eigenschaften

CAS-Nummer |

133097-22-0 |

|---|---|

Molekularformel |

C21H34Cl4N4O10 |

Molekulargewicht |

644.3 g/mol |

IUPAC-Name |

2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride |

InChI |

InChI=1S/C21H30N4O10.4ClH/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31;;;;/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);4*1H |

InChI-Schlüssel |

HMLLWYKKTNEVCG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N.Cl.Cl.Cl.Cl |

Kanonische SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N.Cl.Cl.Cl.Cl |

Synonyme |

1-(4-aminobenzyl)-DTPA 1-(p-aminobenzyl)-DTPA |

Herkunft des Produkts |

United States |

Foundational & Exploratory

1-(4-Aminobenzyl)-DTPA synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Aminobenzyl)-DTPA

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of 1-(4-Aminobenzyl)-DTPA in Advanced Drug Development

Diethylenetriaminepentaacetic acid (DTPA) is a formidable chelating agent, capable of forming highly stable complexes with a wide range of metal ions.[1][2] This property is paramount in the development of sophisticated medical agents for imaging and therapy. The derivatization of DTPA to create bifunctional chelators (BFCs)—molecules that can both bind a metal ion and be conjugated to a biologically active molecule—has revolutionized the field.[3][4][5]

1-(4-Aminobenzyl)-DTPA stands out as a critical BFC. It features the robust octadentate chelation cage of DTPA, ensuring stable sequestration of metal ions like Gadolinium (Gd³⁺) for Magnetic Resonance Imaging (MRI) or radionuclides such as Indium-111 (¹¹¹In) and Lutetium-177 (¹⁷⁷Lu) for nuclear medicine.[1][6][7] Crucially, it incorporates a p-aminobenzyl group, which provides a reactive amine handle. This amine is strategically positioned for covalent attachment to proteins, antibodies, peptides, or other vectors, enabling the targeted delivery of the metal-chelate complex to specific sites within the body.[3][8]

This guide provides a comprehensive overview of the synthesis and rigorous characterization of 1-(4-Aminobenzyl)-DTPA, offering field-proven insights into the causality behind the chosen methodologies. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile platform for creating next-generation diagnostic and therapeutic agents.

Part 1: The Synthetic Pathway—A Strategic Approach

The synthesis of 1-(4-Aminobenzyl)-DTPA is a multi-step process designed for efficiency, purity, and scalability. The overarching strategy involves three core phases:

-

Alkylation with a Protected Precursor: The DTPA backbone is first alkylated using a benzyl derivative where the future amine is masked as a nitro group. This prevents unwanted side reactions. To enhance solubility in organic solvents and facilitate purification, the carboxylic acid groups of DTPA are protected as methyl esters.[1]

-

Unmasking the Reactive Handle: The nitro group is selectively reduced to the primary amine, revealing the functional handle required for subsequent bioconjugation.

-

Deprotection: The methyl ester protecting groups are hydrolyzed to yield the final pentacarboxylic acid, which is essential for effective metal chelation.

This strategic sequence ensures that the reactive amine is only revealed after the core structure is assembled, providing a robust and controllable synthetic route.

Visualizing the Synthetic Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iris.unife.it [iris.unife.it]

- 6. researchgate.net [researchgate.net]

- 7. Chelation - Wikipedia [en.wikipedia.org]

- 8. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Role of 1-(4-Aminobenzyl)-DTPA in Targeted MRI Contrast Agents

Executive Summary

1-(4-Aminobenzyl)-DTPA serves as a critical bifunctional chelating agent (BFCA) in the development of targeted Magnetic Resonance Imaging (MRI) probes. Unlike first-generation agents (e.g., Gd-DTPA/Magnevist®) which are non-specific extracellular fluid markers, this backbone-substituted derivative enables the covalent attachment of paramagnetic Gadolinium (Gd³⁺) to targeting vectors (antibodies, peptides, albumin) without compromising the thermodynamic stability of the metal complex.

Its primary technical value lies in backbone substitution . By placing the linker on the carbon backbone rather than a nitrogen donor atom, the full octadentate coordination sphere of DTPA remains available for Gd³⁺ binding. This structural integrity results in superior kinetic inertness compared to N-functionalized derivatives, significantly reducing the risk of transmetallation and subsequent toxicity (e.g., Nephrogenic Systemic Fibrosis).

Part 1: Chemical Architecture & Chelation Thermodynamics

The Backbone Advantage

The efficacy of a BFCA is defined by its ability to hold Gd³⁺ tightly while linking to a protein. 1-(4-Aminobenzyl)-DTPA utilizes the carbon skeleton for functionalization.

-

N-Functionalized DTPA (Inferior): Consumes one nitrogen donor for the linker, reducing the complex stability constant (

). -

C-Functionalized (1-(4-Aminobenzyl)-DTPA): The benzyl-amine group is attached to a methylene carbon. All 3 nitrogens and 5 carboxylates remain available to wrap around the Gd³⁺ ion.

Thermodynamic & Kinetic Stability Data

The following table contrasts the stability profile of the benzyl derivative against standard DTPA and DOTA (the macrocyclic alternative).

| Chelate Type | Kinetic Half-Life (pH 1.5) | Transmetallation Risk | Primary Application | |

| DTPA (Linear) | ~22.4 | Minutes | High | Renal perfusion (Non-specific) |

| 1-(4-Aminobenzyl)-DTPA | ~22.5 | Hours | Low | Radioimmunoconjugates / Targeted MRI |

| DOTA (Macrocyclic) | ~25.3 | Days | Very Low | High-risk patients / PET tracers |

Expert Insight: While DOTA offers higher ultimate stability, DTPA derivatives exhibit faster complexation kinetics at room temperature. This makes 1-(4-Aminobenzyl)-DTPA preferable for heat-sensitive proteins (like antibodies) that cannot withstand the high temperatures (

Part 2: Bioconjugation Strategies & The "Amine" Pivot

The "amine" in 1-(4-Aminobenzyl)-DTPA is the reactive handle. While it can be coupled using glutaraldehyde or EDC/NHS chemistries, these are often prone to cross-linking. The industry standard is the conversion of the amine to an isothiocyanate (p-SCN-Bn-DTPA) prior to conjugation.

The Activation Pathway

The amine group acts as the precursor. The conversion to isothiocyanate creates a species that reacts specifically with lysine

Figure 1: The activation workflow transforming the amine precursor into a bioconjugated MRI contrast agent.

Part 3: Relaxivity Enhancement Mechanism

The primary goal of conjugating Gd-DTPA to a macromolecule is to increase the longitudinal relaxivity (

Rotational Correlation Time ( )

Relaxivity is governed by the Solomon-Bloembergen-Morgan (SBM) equations. The most manipulable parameter is

-

Small Molecule (Gd-DTPA): Tumbles fast (

ps). Poor coupling with water protons. Low signal. -

Conjugate (Protein-Benzyl-DTPA-Gd): Tumbles slow (

ns). Strong coupling. High signal.

The benzyl spacer in 1-(4-Aminobenzyl)-DTPA is rigid. It prevents the chelate from "flopping" independently of the protein, ensuring the slow rotation of the protein is effectively transferred to the Gd ion.

Figure 2: Mechanism of relaxivity enhancement via rigid linkage.

Part 4: Experimental Protocols

Protocol: Activation of 1-(4-Aminobenzyl)-DTPA

Note: Many labs purchase p-SCN-Bn-DTPA directly, but synthesis from the amine ensures freshness and lower cost.

-

Dissolution: Dissolve 1-(4-Aminobenzyl)-DTPA in 3M HCl.

-

Thiophosgenation: Add thiophosgene (

) in chloroform under vigorous stirring.-

Safety: Perform in a dedicated fume hood; thiophosgene is highly toxic.

-

-

Separation: The isothiocyanate product precipitates or is extracted into the organic phase.

-

Drying: Wash with diethyl ether and dry in vacuo. Store at -20°C under argon.

Protocol: Conjugation to Antibody (IgG)

Reagents:

-

Monoclonal Antibody (mAb) in PBS

-

0.1 M Sodium Carbonate buffer (pH 9.0)

-

GdCl₃ solution (standardized)

Workflow:

-

Buffer Exchange: Buffer exchange mAb into Carbonate Buffer (pH 9.0) using a centrifugal filter (30 kDa cutoff). High pH is required to deprotonate lysine residues.

-

Conjugation: Add 10-20 molar excess of p-SCN-Bn-DTPA (dissolved in DMSO) to the mAb solution.

-

Incubation: Incubate at 37°C for 1-2 hours or 4°C overnight.

-

Purification: Remove excess chelate using Size Exclusion Chromatography (PD-10 column) or extensive dialysis against 0.1 M Ammonium Acetate (pH 6.0).

-

Why Ammonium Acetate? It is a metal-free buffer suitable for subsequent metallation.

-

-

Metallation: Add 0.9 equivalents of GdCl₃ (relative to the chelator concentration determined by isotopic dilution or estimation). Maintain pH 5.5–6.0.

-

Cleanup: Perform a final "scavenging" step with EDTA to remove any loosely bound Gd, followed by final dialysis.

Validation (QC)

-

Chelator Number: Determine the number of chelates per protein using the Arsenazo III assay (back-titration) or MALDI-TOF MS (mass shift).

-

Free Gd Test: Use Xylenol Orange indicator. Free Gd turns the solution violet; bound Gd leaves it yellow.

Part 5: References

-

Brechbiel, M. W., & Gansow, O. A. (1991). "Backbone-substituted DTPA ligands for 90Y radioimmunotherapy." Bioconjugate Chemistry, 2(3), 187-194. Link

-

Caravan, P., et al. (1999). "Gadolinium(III) Chelates as MRI Contrast Agents: Structure, Dynamics, and Applications." Chemical Reviews, 99(9), 2293-2352. Link

-

Lauffer, R. B. (1987). "Paramagnetic metal complexes as water proton relaxation agents for NMR imaging: theory and design." Chemical Reviews, 87(5), 901-927. Link

-

Ruefer, A., et al. (2008). "Stability and in vivo behavior of backbone-substituted DTPA-derivatives." Nuclear Medicine and Biology, 35(1), 83-91. Link

-

Kobayashi, H., & Brechbiel, M. W. (2003). "Dendrimer-based macromolecular MRI contrast agents." Molecular Imaging, 2(1), 1-10. Link

Sources

An In-Depth Technical Guide to the Mechanism and Application of 1-(4-Aminobenzyl)-DTPA in Bioconjugation and Radiopharmaceutical Development

This guide provides a comprehensive technical overview of 1-(4-Aminobenzyl)-DTPA, a critical bifunctional chelating agent in the development of targeted radiopharmaceuticals and other immunoconjugates. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanism of action, provides detailed experimental protocols, and offers insights into the practical application of this versatile molecule.

Introduction: The Pivotal Role of Bifunctional Chelators in Targeted Therapeutics

Targeted radionuclide therapy and in vivo imaging rely on the precise delivery of a radioactive metal ion to a specific biological target, such as a tumor cell. This is achieved by attaching the radionuclide to a targeting moiety, typically a monoclonal antibody (mAb) or a peptide, that exhibits high affinity and specificity for a target-associated antigen or receptor. The bridge between the targeting biomolecule and the radionuclide is a bifunctional chelating agent (BCA).[1]

A BCA possesses two key functionalities: a strong chelating group that can stably coordinate a metallic radionuclide, and a reactive functional group that allows for covalent attachment to a biomolecule. Diethylenetriaminepentaacetic acid (DTPA) is a well-established chelating agent that forms stable complexes with a variety of radiometals used in nuclear medicine, including Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y).[2][3] The derivative, 1-(4-Aminobenzyl)-DTPA, incorporates a reactive aromatic amine group, providing a versatile handle for conjugation to proteins.

This guide will focus specifically on the mechanism of action of 1-(4-Aminobenzyl)-DTPA, detailing its conjugation chemistry, radiolabeling procedures, and the critical quality control measures necessary to ensure the efficacy and safety of the final radiopharmaceutical.

The Core Mechanism: A Two-Part Symphony of Conjugation and Chelation

The utility of 1-(4-Aminobenzyl)-DTPA hinges on two distinct yet interconnected processes: the covalent linkage to a biomolecule and the subsequent coordination of a radiometal.

The Bifunctional Nature of 1-(4-Aminobenzyl)-DTPA

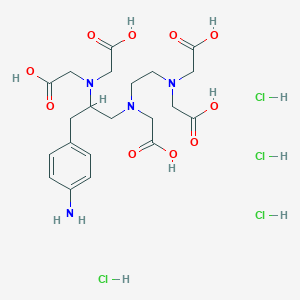

The structure of 1-(4-Aminobenzyl)-DTPA is central to its function. The DTPA moiety, with its five carboxyl groups and three nitrogen atoms, creates a high-affinity binding pocket for metal ions.[4] The p-aminobenzyl group provides a reactive primary amine that can be chemically modified to form a stable covalent bond with a targeting protein.

Caption: Structure of 1-(4-Aminobenzyl)-DTPA.

Mechanism of Conjugation to Biomolecules

The aromatic amine of 1-(4-Aminobenzyl)-DTPA is not directly reactive with functional groups on proteins under physiological conditions. It must first be activated. Two primary strategies are employed for this activation: conversion to an isothiocyanate or diazotization.

2.2.1. Conversion to p-Isothiocyanatobenzyl-DTPA

A common and robust method involves converting the primary amine to a highly reactive isothiocyanate (-N=C=S) group. This is typically achieved by reacting 1-(4-aminobenzyl)-DTPA with thiophosgene or a related reagent like 1,1′-thiocarbonyldi-2(1H)-pyridone.[5] The resulting p-isothiocyanatobenzyl-DTPA readily reacts with the ε-amino groups of lysine residues on the antibody surface under mildly alkaline conditions (pH 8.0-9.0) to form a stable thiourea bond.[6][]

Caption: Chelation of a radiometal by the DTPA-antibody conjugate.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the conjugation of 1-(4-Aminobenzyl)-DTPA to a monoclonal antibody and subsequent radiolabeling. These should be optimized for each specific antibody and radionuclide.

Protocol 1: Conjugation of p-Isothiocyanatobenzyl-DTPA to a Monoclonal Antibody

This protocol assumes the starting material is the isothiocyanate derivative of 1-(4-aminobenzyl)-DTPA.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4

-

p-Isothiocyanatobenzyl-DTPA

-

Anhydrous dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.2

-

PD-10 desalting columns (or equivalent size-exclusion chromatography system)

-

Sterile, metal-free reaction vials

Procedure:

-

Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.2.

-

Chelator Preparation: Immediately before use, dissolve the p-isothiocyanatobenzyl-DTPA in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Calculate the required volume of the chelator solution to achieve a desired molar excess of chelator to antibody (typically ranging from 5:1 to 50:1).

-

Slowly add the chelator solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

-

Purification:

-

Equilibrate a PD-10 desalting column with sterile PBS, pH 7.2.

-

Apply the reaction mixture to the column and elute with PBS.

-

Collect the protein-containing fractions (typically the first colored fractions).

-

-

Characterization:

-

Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or absorbance at 280 nm).

-

Determine the number of DTPA molecules per antibody (substitution ratio) using a spectrophotometric method or by radiolabeling with a tracer amount of a radionuclide and measuring the specific activity.

-

[8]#### 3.2. Protocol 2: Radiolabeling of DTPA-Antibody Conjugate with Indium-111

Materials:

-

DTPA-antibody conjugate in PBS

-

¹¹¹InCl₃ in 0.05 M HCl

-

0.5 M Sodium acetate buffer, pH 5.5

-

Instant thin-layer chromatography (ITLC) strips

-

0.1 M Sodium citrate mobile phase

-

Gamma counter or radio-TLC scanner

Procedure:

-

Reaction Setup:

-

In a sterile, metal-free vial, add a calculated amount of the DTPA-antibody conjugate.

-

Add 0.5 M sodium acetate buffer to adjust the pH of the final reaction mixture to approximately 5.5.

-

-

Radiolabeling:

-

Add the desired amount of ¹¹¹InCl₃ solution to the vial.

-

Gently mix and incubate at room temperature for 30 minutes.

-

-

Quality Control:

-

Spot a small aliquot of the reaction mixture onto an ITLC strip.

-

Develop the strip using 0.1 M sodium citrate as the mobile phase. In this system, the ¹¹¹In-DTPA-antibody conjugate remains at the origin (Rf = 0.0), while free ¹¹¹In migrates with the solvent front (Rf = 1.0).

-

Determine the radiochemical purity by measuring the radioactivity distribution on the strip using a gamma counter or radio-TLC scanner. A radiochemical purity of >95% is generally required.

-

-

Purification (if necessary): If the radiochemical purity is below the desired level, the radiolabeled antibody can be purified using a PD-10 desalting column equilibrated with sterile PBS.

Data Presentation and Analysis

The success of conjugation and radiolabeling is quantified by several key parameters.

Table 1: Typical Parameters for DTPA-Antibody Conjugation and Radiolabeling

| Parameter | Typical Range | Method of Determination | Reference |

| Chelator:Antibody Molar Ratio (in reaction) | 5:1 - 50:1 | Calculation based on starting material concentrations | |

| DTPA molecules per Antibody (Substitution Ratio) | 1 - 10 | Spectrophotometric assay, Radio-TLC with tracer | |

| Radiolabeling Efficiency | > 95% | Instant Thin-Layer Chromatography (ITLC) | |

| Radiochemical Purity | > 95% | ITLC, Size-Exclusion HPLC | |

| Immunoreactivity | > 70% | Cell binding assay, ELISA |

Causality Behind Experimental Choices:

-

pH for Conjugation: A mildly alkaline pH (8.0-9.0) is chosen for the isothiocyanate reaction to ensure that the lysine ε-amino groups are deprotonated and thus nucleophilic, facilitating the reaction. *[9] Molar Ratio of Chelator: A higher molar ratio of chelator to antibody generally leads to a higher substitution ratio. However, excessive conjugation can lead to a loss of antibody immunoreactivity due to steric hindrance or modification of critical lysine residues in the antigen-binding site. Therefore, this ratio must be optimized for each antibody.

-

pH for Radiolabeling: A slightly acidic pH (around 5.5) is often optimal for radiolabeling with trivalent radiometals like ¹¹¹In and ⁹⁰Y. This pH helps to prevent the formation of metal hydroxides while still allowing for efficient chelation by DTPA.

Conclusion and Future Perspectives

1-(4-Aminobenzyl)-DTPA remains a cornerstone in the field of targeted radiopharmaceuticals due to its reliable chemistry and the stable complexes it forms with a range of medically relevant radionuclides. The ability to create robust immunoconjugates through either isothiocyanate or diazotization chemistry provides researchers with flexible tools for developing novel diagnostic and therapeutic agents.

Future advancements may focus on site-specific conjugation methods to produce more homogeneous antibody-drug conjugates with improved pharmacokinetic properties. Additionally, the development of new bifunctional chelators with even greater in vivo stability for a wider range of radionuclides will continue to push the boundaries of targeted radionuclide therapy.

References

-

Baghdad Science Journal. (n.d.). Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. Retrieved from [Link]

- Hnatowich, D. J., Childs, R. L., Lanteigne, D., & Najafi, A. (1983). The preparation of DTPA-coupled antibodies radiolabeled with yttrium-90. Journal of Nuclear Medicine, 24(6), 584-590.

- Paik, C. H., Ebbert, M. A., Murphy, P. R., Lassman, C. R., Reba, R. C., Eckelman, W. C., ... & Steigman, J. (1983). Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride. Journal of Nuclear Medicine, 24(12), 1158-1163.

- Saha, G. B., Whitten, J. D., Go, R. T., MacIntyre, W. J., & Feiglin, D. H. (1991). Synthesis, characterization and radiolabeling of DTPA-doxorubicin complex with 68Ga. Nuclear Medicine and Biology, 18(7), 763-768.

- Hnatowich, D. J., Virzi, F., & Rusckowski, M. (1987). Investigations of yttrium-90-labeled DTPA-coupled antibodies. Journal of Nuclear Medicine, 28(8), 1294-1302.

- Häfeli, U. O., & Pauer, G. J. (2000). Cysteine specific bioconjugation with benzyl isothiocyanates.

- Abou-Gharbia, M., & Nielsen, J. B. (2000). Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal.

- Lindmo, T., Boven, E., Cuttitta, F., Fedorko, J., & Bunn, P. A. (1984). A quality control test for immunoreactivity of radiolabeled antibody. Journal of Nuclear Medicine, 25(12), 1307-1315.

-

Journal of Nuclear Medicine. (n.d.). MPI Indium DTPA In 111 InCisternography. Retrieved from [Link]

- Verel, I., Visser, G. W., & van Dongen, G. A. (2021). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET.

- Fani, M., & Maecke, H. R. (2021). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET.

- de Klerk, J. M. H., van Dijk, A., van Rijk, P. P., & de Jong, M. (2012).

- Goldenberg, D. M. (1990). Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 17(1), 1-11.

- de Jong, M., Breeman, W. A., Kwekkeboom, D. J., Valkema, R., & Krenning, E. P. (2001). Preclinical comparison of (111)In-labeled DTPA- or DOTA-bombesin analogs for receptor-targeted scintigraphy and radionuclide therapy. Journal of Nuclear Medicine, 42(12), 1843-1848.

- Zhang, Y., Wang, Y., & Li, J. (2018). Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy. Molecules, 23(10), 2588.

- Zhuravlev, F., & Severin, K. (2022). Radiolabeling of CHX-A″-DTPA-Antibody Conjugates with [89Zr]ZrCl4. Journal of Nuclear Medicine, 63(11), 1735-1741.

- Bernardes, G. J., & Chalker, J. M. (2016). Tyrosine bioconjugation–an emergent alternative. Chemical Science, 7(9), 5789-5797.

- Beyeh, N. K., & Rissanen, K. (2012). Spectrophotometric method for the determination of a bifunctional DTPA ligand in DTPA-monoclonal antibody conjugates.

-

ResearchGate. (n.d.). Varying yields of diazonium salt labelling of tyrosine based on the... Retrieved from [Link]

-

ResearchGate. (n.d.). New insight into the stability of DTPA complexes of trivalent actinides. Retrieved from [Link]

- Pretorius, P. H., & van der Watt, M. (2022). Synthesis and In Vitro Evaluation of a Scandium-44 Radiolabeled Nanobody as a PD-L1 PET Imaging Probe. Molecules, 27(12), 3845.

-

Semantic Scholar. (n.d.). OBSERVATIONS ON THE DIAZOTIZATION-COUPLING REACTION FOR THE HISTOCHEMICAL DEMONSTRATION OF TYROSINE: METAL CHELATION AND FORMAZAN VARIANTS. Retrieved from [Link]

-

International Atomic Energy Agency. (1998). Labelling, quality control and clinical evaluation of monoclonal antibodies for scintigraphy. Retrieved from [Link]

- Li, Y., Li, J., Zhang, Y., Wang, Y., & Liu, Z. (2021). Nivolumab-DTPA-Based PD-1 Imaging Reveals Structural and Pathological Changes in Colorectal Carcinoma. Frontiers in Oncology, 11, 698899.

- Arano, Y., Wakisaka, K., Ohmomo, Y., Uezono, T., Mukai, T., & Akizawa, H. (1996). Reassessment of diethylenetriaminepentaacetic acid (DTPA) as a chelating agent for indium-111 labeling of polypeptides using a newly synthesized monoreactive DTPA derivative. Journal of Medicinal Chemistry, 39(18), 3445-3450.

-

ResearchGate. (n.d.). Selective diazo‐coupling reaction for a genetically introduced 2‐naphtol analogue of Tyr. Retrieved from [Link]

- Hnatowich, D. J., Childs, R. L., Lanteigne, D., & Najafi, A. (1983). Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride. Journal of Nuclear Medicine, 24(12), 1158-1163.

- Cutler, C. S., & Hennkens, H. M. (2013). Bifunctional Chelators for Therapeutic Radionuclides. Chemical Reviews, 113(2), 858-883.

Sources

- 1. Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Nivolumab-DTPA-Based PD-1 Imaging Reveals Structural and Pathological Changes in Colorectal Carcinoma [frontiersin.org]

A Technical Guide to the Safety and Toxicological Assessment of 1-(4-Aminobenzyl)-DTPA in Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 1-(4-Aminobenzyl)-DTPA in Advanced Therapeutics

1-(4-Aminobenzyl)-diethylenetriaminepentaacetic acid (DTPA) is a critical component in the development of targeted therapeutics, particularly in the realm of radiopharmaceuticals. It functions as a bifunctional chelator (BFC), a molecule with two distinct functional ends: one end (the aminobenzyl group) provides a reactive site for covalent attachment to a targeting molecule, such as a monoclonal antibody, while the other end (the DTPA moiety) forms a highly stable, cage-like complex with a metal ion.[1][2] This elegant design allows for the precise delivery of diagnostic or therapeutic radionuclides to specific cells or tissues within the body.

The safety and toxicity profile of 1-(4-Aminobenzyl)-DTPA is not evaluated in isolation. Instead, it is intrinsically linked to the properties of the final conjugate: the targeting vector, the linker, and the chelated radiometal.[3][4] The primary toxicological considerations arise not from the chelator itself, but from the potential for the radioactive metal to dissociate in vivo or from the combined effects of the entire radiopharmaceutical construct.[4][5] This guide provides an in-depth analysis of the core safety principles, experimental methodologies, and regulatory considerations essential for the preclinical development of therapeutics utilizing this versatile chelator.

Section 1: Intrinsic Toxicity Profile of the DTPA Scaffold

The foundational component, diethylenetriaminepentaacetic acid (DTPA), is a well-characterized chelating agent.[6] Safety data sheets for DTPA classify it as an irritant that can cause serious eye irritation.[7][8] It is also listed as harmful if inhaled and may cause damage to the respiratory tract through prolonged or repeated exposure.[7][8] Furthermore, it is suspected of damaging fertility or the unborn child.[7][8][9]

However, a crucial insight from toxicological studies is that many of the observed effects, particularly developmental toxicity, are linked to DTPA's potent ability to chelate essential trace metals, most notably zinc.[10][11] Studies have demonstrated that developmental effects observed in animal models can be completely negated by sufficient zinc supplementation in the diet or by administering the pre-formed zinc-DTPA complex.[11] This indicates that the toxicity is not an intrinsic property of the DTPA molecule itself but rather a consequence of its intended chelating function causing a localized metal deficiency.[11]

In the context of a radiopharmaceutical, the DTPA moiety is already complexed with a metal ion, and the administered doses are typically very low. Moreover, bioavailability after oral exposure is extremely low, with over 95% being excreted unchanged.[11] Therefore, the systemic toxicity of the unconjugated DTPA scaffold is considered a low risk under the conditions of its intended therapeutic use.

| Hazard Statement | Classification | Key Considerations |

| Eye Irritation | Causes serious eye irritation (H319)[7][8] | Primarily an occupational hazard during handling of the raw material. |

| Inhalation Toxicity | Harmful if inhaled (H332)[7][8] | Relevant for handling powdered forms; less so for solutions. |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361)[7][8] | Linked to zinc chelation; risk is mitigated when used as a pre-formed metal complex and at low therapeutic doses.[11] |

| Target Organ Toxicity | May cause damage to organs (respiratory tract) through prolonged or repeated exposure (H373)[7][8] | Associated with chronic, high-level exposure, not typical for therapeutic administration. |

Section 2: The Cornerstone of Safety: In Vivo Chelate Stability

The single most critical factor determining the safety of a 1-(4-Aminobenzyl)-DTPA-based radiopharmaceutical is the in vivo stability of the metal-chelate complex.[1][4] A stable link is the primary prerequisite for any in vivo application.[1] If the radioactive metal ion (e.g., ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu) is released from the DTPA cage, it will no longer be guided by the targeting molecule. Instead, it will circulate freely and accumulate in non-target organs based on its own chemical properties, leading to unintended radiation exposure and toxicity.

Causality Behind Stability: The stability of the complex is governed by both thermodynamic and kinetic factors. While DTPA forms thermodynamically stable complexes with many radiometals, the kinetic inertness (the resistance to dissociation) is paramount in the biological environment, where endogenous metals and proteins can compete for the radiometal.[12][13]

Diagram: The Imperative of In Vivo Stability This diagram illustrates the consequence of in vivo instability. A stable radiopharmaceutical delivers the radionuclide to the target tumor cell. An unstable complex releases the radionuclide, which can then accumulate in sensitive non-target organs like the bone, liver, or kidneys, causing off-target toxicity.

Caption: Logical flow showing desired therapeutic pathway versus the toxicity pathway caused by in-vivo dissociation of the radiometal.

Experimental Protocol: Serum Stability Assay

This self-validating protocol is essential to predict the in vivo stability of the radiolabeled conjugate.

Objective: To determine the percentage of the radiopharmaceutical that remains intact over time when challenged by the biological components of serum.

Methodology:

-

Preparation: Prepare the radiolabeled 1-(4-Aminobenzyl)-DTPA conjugate (e.g., ¹¹¹In-DTPA-Antibody) under sterile, GMP-compliant conditions. Purify the product to remove any free ¹¹¹In-DTPA or unconjugated radionuclide.

-

Incubation: Add a small volume (5-10 µL) of the purified radiopharmaceutical to 1 mL of fresh human serum in triplicate.

-

Time Points: Incubate the samples in a water bath at 37°C. Take aliquots at multiple time points (e.g., 1, 4, 24, 48, and 120 hours).[14]

-

Analysis: At each time point, analyze the aliquots using Instant Thin-Layer Chromatography (ITLC) or Size Exclusion High-Performance Liquid Chromatography (SE-HPLC).

-

ITLC: Spot the aliquot on an ITLC strip. Use a mobile phase (e.g., 50 mM DTPA solution) that separates the large, protein-bound radioactivity (which stays at the origin) from the smaller, dissociated radiometal-DTPA complex (which moves with the solvent front).

-

SE-HPLC: Inject the aliquot into an HPLC system equipped with a size-exclusion column and a radiation detector. The intact radiolabeled antibody will elute as a high molecular weight peak, while any dissociated, smaller species will elute later.

-

-

Quantification: Calculate the percentage of radioactivity associated with the intact conjugate versus the dissociated species at each time point.

-

Acceptance Criteria: For a stable conjugate, the radiochemical purity should remain high, typically >90-95%, over the duration of the experiment.[14][15]

Section 3: Preclinical Safety and Toxicity Assessment Framework

The preclinical evaluation of a radiopharmaceutical is a specialized process that assesses toxicity from both the drug substance and the radioactivity itself.[3][5] Regulatory bodies like the FDA and IAEA provide guidance on the necessary studies.[5][16][17]

Diagram: Preclinical Radiopharmaceutical Safety Workflow This workflow outlines the logical progression of studies required to establish a comprehensive safety profile before first-in-human trials.

Caption: A typical workflow for the preclinical safety assessment of a novel radiopharmaceutical utilizing a DTPA-based chelator.

Biodistribution and Pharmacokinetic Studies

Expertise & Rationale: Before assessing toxicity, one must know where the drug goes and how long it stays there. Biodistribution studies provide a quantitative map of the radiopharmaceutical's uptake in various organs and tissues over time.[18][19][20] This data is the foundation for everything that follows, as it identifies potential organs at risk and is the primary input for radiation dosimetry calculations.[5]

Protocol: Murine Biodistribution Study

-

Animal Model: Use a relevant animal model, typically healthy mice or rats. If the therapeutic is targeted, a tumor-bearing model is also used.[14][18]

-

Administration: Inject a known quantity of the purified radiopharmaceutical (e.g., 1-5 µCi) intravenously into a cohort of animals (n=3-5 per time point).[14]

-

Time Points: At specified times post-injection (e.g., 1, 4, 24, 48, 120 hours), euthanize a cohort of animals.

-

Tissue Collection: Dissect all major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, tumor, etc.).[18]

-

Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Include injection standards to account for dose decay and calculate the percentage of the injected dose per gram of tissue (%ID/g).[18]

-

Pharmacokinetics: Collect blood samples at multiple early time points to determine the blood clearance rate and calculate the area under the curve (AUC).[19][20]

Radiation Dosimetry

Expertise & Rationale: For a radiopharmaceutical, the radiation dose delivered to tissues is the most direct cause of potential toxicity. Dosimetry translates the biodistribution data (%ID/g over time) into an estimate of the absorbed radiation dose in Grays (Gy) or rads for each organ.[5] This is a regulatory requirement and is critical for establishing a safe starting dose for human clinical trials.[21]

The standard methodology is the Medical Internal Radiation Dose (MIRD) schema. Software like OLINDA/EXM uses the animal biodistribution data, scaled to human anatomy, to calculate the absorbed doses to target organs and the total body.

Formal Toxicology Studies

Expertise & Rationale: While dosimetry predicts radiation toxicity, formal toxicology studies directly observe it. These studies are typically performed under Good Laboratory Practice (GLP) conditions.[5] A key experimental choice is whether to use the "cold" (non-radioactive) or "hot" (radioactive) version of the drug.

-

Vector-Induced Toxicity: To assess the toxicity of the chelator-antibody conjugate itself, studies are run with the non-radioactive version (e.g., with stable Lutetium or Yttrium) at doses much higher than the intended human therapeutic dose.[5]

-

Radiation-Induced Toxicity: The final "hot" radiopharmaceutical is administered to evaluate the combined effects of the drug and the radiation.[5]

| Endpoint Category | Parameters Measured | Rationale for Measurement |

| Hematology | Complete Blood Count (RBC, WBC, platelets), differentials | The bone marrow is highly radiosensitive; hematological toxicity (myelosuppression) is a common dose-limiting toxicity for many radiopharmaceuticals. |

| Clinical Chemistry | ALT, AST, BUN, Creatinine | To assess potential toxicity to the liver (ALT, AST) and kidneys (BUN, Creatinine), which are common routes of clearance and potential accumulation.[10] |

| Body Weight & Vitals | Daily/weekly measurements | General indicators of animal health and systemic toxicity. |

| Histopathology | Microscopic examination of all major organs | The definitive endpoint to identify cellular damage, inflammation, or other pathological changes in tissues. |

Conclusion: A Holistic and Data-Driven Approach to Safety

The safety and toxicity assessment of 1-(4-Aminobenzyl)-DTPA is not the evaluation of a simple chemical but of a complex, multi-component therapeutic system. The intrinsic toxicity of the DTPA scaffold is low and primarily related to its powerful chelating properties, a risk that is mitigated in its final application. The paramount determinant of safety is the in vivo stability of the radiometal-chelate complex, which must be rigorously validated through assays that challenge the bond in a biological matrix.

A successful preclinical safety program, grounded in robust biodistribution, pharmacokinetic, and dosimetry data, allows researchers and drug developers to understand and predict potential toxicities. This data-driven approach, guided by established regulatory frameworks, is essential for identifying a safe therapeutic window and confidently advancing novel 1-(4-Aminobenzyl)-DTPA-based therapeutics from the laboratory to the clinic.

References

-

ARTMS Inc. (2024). SAFETY DATA SHEET Diethylenetriaminepentaacetic Acid (50 mM). Available at: [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: DTPA. Available at: [Link]

-

Patsnap Synapse. (2024). What are DTPA inhibitors and how do they work? Available at: [Link]

-

Barbet, J., et al. (2007). Preclinical evaluation of radiopharmaceutical toxicological prerequisites. PubMed. Available at: [Link]

-

Fukuda, S., et al. (2021). Effects of the chelating agent DTPA on naturally accumulating metals in the body. PubMed. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). (2006). Diethylenetriamene Pentaacetate (DTPA). CDC Stacks. Available at: [Link]

-

International Atomic Energy Agency (IAEA). (n.d.). Guidance for preclinical studies with radiopharmaceuticals. Available at: [Link]

-

Ramos, N., et al. (2024). Next-generation anti-DLL3 radiopharmaceuticals targeting high-grade neuroendocrine lung and prostate cancers. PNAS. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and biodistribution profiles of dual-labeled 111 In-DTPA-P and 125 I-TyrEPI. Available at: [Link]

-

Price, E. W., & Orvig, C. (2014). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Stability of DTPA solution with time. Available at: [Link]

-

ProPharma Group. (2024). The Regulatory Landscape of Radiopharmaceuticals: Ensuring Safety and Effectiveness. Available at: [Link]

-

Al-Karmi, S., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. PMC - NIH. Available at: [Link]

-

ResearchGate. (2025). Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. Available at: [Link]

-

ISORAD. (2025). Preclinical evaluation of radiopharmaceuticals: Expectations and challenges (Part I). Available at: [Link]

-

ACS Publications. (2026). A Preparation for High Aqueous Dispersion Fe3O4 with Controllable Particle Size and Adjustable Aggregation State in a Magnetic Field. Available at: [Link]

-

Electronic Code of Federal Regulations (eCFR). (n.d.). 21 CFR Part 315 -- Diagnostic Radiopharmaceuticals. Available at: [Link]

-

Harrington, K. J., et al. (2001). Biodistribution and pharmacokinetics of 111In-dTPA-labelled pegylated liposomes after intraperitoneal injection. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Pentetic acid. Available at: [Link]

-

Fichna, J., & Janecka, A. (2010). Evaluation of Bifunctional Chelates for the Development of Gallium-Based Radiopharmaceuticals. ACS Publications. Available at: [Link]

-

Curium Pharma. (2021). SDS US - Diethylenetriaminepentaacetic acid (DTPA). Available at: [Link]

-

NCBI Bookshelf. (2007). 99mTc-Diethylenetriaminepentaacetate-deoxyglucose. Available at: [Link]

-

Arts, J., et al. (2025). Should DTPA, an Aminocarboxylic acid (ethylenediamine-based) chelating agent, be considered a developmental toxicant? ResearchGate. Available at: [Link]

-

MDPI. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). Developing Medical Imaging Drug and Biological Products Part 1: Conducting Safety Assessments. Available at: [Link]

-

Subramanian, K. M., & Wolf, W. (1990). A new radiochemical method to determine the stability constants of metal chelates attached to a protein. PubMed. Available at: [Link]

-

Shah, S. Q., et al. (2024). Radiolabeling and preclinical animal model evaluation of DTPA coupled 99mTc-labelled flutamide complex ([99mTc]DTPA-FLUT) as a potential radiotracer for cancer imaging. PubMed. Available at: [Link]

-

Celegence. (2025). US Regulatory Pathways for Radiotherapeutics & Diagnostics. Available at: [Link]

-

Wen, X., et al. (2012). Pharmacokinetics, biodistribution and contrast enhanced MR blood pool imaging of Gd-DTPA cystine copolymers and Gd-DTPA cystine diethyl ester copolymers in a rat model. PubMed. Available at: [Link]

-

ResearchGate. (2025). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preclinical evaluation of radiopharmaceuticals: Expectations and challenges (Part I) - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]

- 3. Preclinical evaluation of radiopharmaceutical toxicological prerequisites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www-pub.iaea.org [www-pub.iaea.org]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. artms.ca [artms.ca]

- 8. carlroth.com [carlroth.com]

- 9. curiumpharma.com [curiumpharma.com]

- 10. Effects of the chelating agent DTPA on naturally accumulating metals in the body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pnas.org [pnas.org]

- 15. Radiolabeling and preclinical animal model evaluation of DTPA coupled 99mTc-labelled flutamide complex ([99mTc]DTPA-FLUT) as a potential radiotracer for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. regulink.com [regulink.com]

- 17. fda.gov [fda.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biodistribution and pharmacokinetics of 111In-dTPA-labelled pegylated liposomes after intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics, biodistribution and contrast enhanced MR blood pool imaging of Gd-DTPA cystine copolymers and Gd-DTPA cystine diethyl ester copolymers in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eCFR :: 21 CFR Part 315 -- Diagnostic Radiopharmaceuticals [ecfr.gov]

An In-Depth Technical Guide to the Solubility and Stability of p-NH2-Bn-DTPA for Researchers and Drug Development Professionals

Introduction: The Critical Role of p-NH2-Bn-DTPA in Advanced Drug Development

The bifunctional chelator, p-aminobenzyl-diethylenetriaminepentaacetic acid (p-NH2-Bn-DTPA), represents a cornerstone in the development of targeted radiopharmaceuticals and antibody-drug conjugates (ADCs). Its utility stems from its dual functionality: a robust DTPA framework for the stable chelation of a wide array of metallic radionuclides, and a reactive primary amine group on the benzyl moiety that facilitates covalent attachment to biomolecules such as antibodies, peptides, and nanoparticles.[1] The success of these sophisticated therapeutic and diagnostic agents is intrinsically linked to the physicochemical properties of the chelator-biomolecule conjugate, with solubility and stability being paramount.

This technical guide provides a comprehensive exploration of the solubility and stability of p-NH2-Bn-DTPA. Moving beyond a mere recitation of facts, this document delves into the underlying chemical principles that govern these properties and offers detailed, field-proven experimental protocols for their rigorous assessment. As Senior Application Scientists, we recognize that a thorough understanding of these characteristics is not just an academic exercise but a critical prerequisite for the successful translation of promising laboratory candidates into clinically viable products.

Section 1: Solubility Profile of p-NH2-Bn-DTPA

The aqueous solubility of p-NH2-Bn-DTPA is a critical parameter that influences its handling, formulation, and behavior in biological systems. Like its parent molecule, DTPA, the free acid form of p-NH2-Bn-DTPA exhibits limited solubility in water.[2] This is attributed to the presence of multiple carboxylic acid groups, which in their protonated state, can participate in intermolecular hydrogen bonding, leading to aggregation and reduced interaction with water molecules.

The solubility of p-NH2-Bn-DTPA is highly dependent on the pH of the aqueous medium. As the pH increases, the carboxylic acid groups deprotonate, resulting in a more polar, charged species that is more readily solvated by water. The presence of the p-aminobenzyl group, while adding a degree of hydrophobicity, also introduces an additional ionizable group—the primary amine—which further contributes to the complex pH-dependent solubility profile.

pH-Dependent Aqueous Solubility

The ionization state of p-NH2-Bn-DTPA's functional groups (five carboxylates and one primary amine) dictates its net charge and, consequently, its solubility. At very low pH, both the carboxylic acids and the amine are protonated, resulting in a net positive charge. As the pH rises, the carboxylic acids begin to deprotonate, leading to a zwitterionic state and eventually a net negative charge at physiological and basic pH. This transition to a more charged state significantly enhances aqueous solubility.

Table 1: Estimated pH-Dependent Aqueous Solubility of p-NH2-Bn-DTPA at 37 °C

| pH | Predominant Species | Estimated Solubility (mg/mL) | Rationale |

| 1.2 | Fully protonated (net positive charge) | ~1-5 | At highly acidic pH, the amine group is protonated, but the carboxylic acids are largely protonated, limiting solubility. This is analogous to the low solubility of acidic drugs at low pH.[3] |

| 4.5 | Partially deprotonated carboxylates, protonated amine | ~5-15 | As the pH approaches the pKa of the first carboxylic acid groups, deprotonation begins, increasing polarity and solubility. |

| 6.8 | Largely deprotonated carboxylates, protonated amine | > 20 | Near physiological pH, the majority of the carboxylic acid groups are deprotonated, resulting in a highly charged and soluble species. This is a crucial pH range for many biological applications.[4] |

| 7.4 | Deprotonated carboxylates, partially deprotonated amine | > 25 | At physiological pH, the molecule is highly soluble due to the prevalence of the carboxylate anions. |

| 9.0 | Fully deprotonated (net negative charge) | > 50 | In alkaline conditions, all acidic and the primary amine protons are removed, leading to a highly charged species with maximal aqueous solubility. |

Note: The values in this table are estimations based on the known properties of DTPA and similar aminopolycarboxylic acids. Experimental determination is crucial for precise values.

Impact of Bioconjugation on Solubility

The act of conjugating p-NH2-Bn-DTPA to a biomolecule, such as a monoclonal antibody, can significantly alter the solubility of the resulting conjugate. While the addition of the hydrophilic DTPA moiety can sometimes enhance the solubility of a hydrophobic payload in ADCs, the overall effect depends on the properties of the biomolecule itself.[5] For large proteins like antibodies, the conjugation of multiple chelator molecules can potentially lead to aggregation if the conjugation sites are not carefully chosen or if the overall charge of the protein is unfavorably altered.[6] Therefore, it is imperative to assess the solubility and aggregation propensity of the final bioconjugate.

Experimental Protocol for Determining pH-Dependent Solubility

A robust and reliable method for determining the pH-dependent solubility is the shake-flask method, which allows for the determination of the equilibrium solubility.[7]

Workflow for pH-Dependent Solubility Determination

Caption: Workflow for determining the pH-dependent solubility of p-NH2-Bn-DTPA.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) using appropriate buffer systems (e.g., phosphate, borate).

-

Sample Preparation: In triplicate for each pH, add an excess amount of solid p-NH2-Bn-DTPA to a known volume of each buffer in sealed vials. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Place the vials in a temperature-controlled shaker set to 37 ± 1 °C and agitate continuously.

-

Sampling: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

-

Phase Separation: Immediately separate the undissolved solid from the supernatant by centrifugation at high speed or by filtration through a suitable membrane filter (e.g., 0.22 µm PVDF). This step is critical to prevent further dissolution after sampling.

-

Quantification: Analyze the concentration of p-NH2-Bn-DTPA in the clear supernatant using a validated stability-indicating HPLC-UV method.

-

Data Analysis: Plot the concentration of p-NH2-Bn-DTPA against time for each pH. Equilibrium is reached when the concentration plateaus. The concentration at this plateau represents the equilibrium solubility at that specific pH and temperature.

Section 2: Stability Profile of p-NH2-Bn-DTPA

The chemical stability of p-NH2-Bn-DTPA is a critical quality attribute that ensures the integrity of the chelator both during storage and after conjugation to a biomolecule. Degradation of the chelator can compromise its ability to stably chelate the radiometal, potentially leading to the release of the radionuclide in vivo, which can result in off-target toxicity and reduced efficacy. Forced degradation studies are an essential tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[8][9]

Potential Degradation Pathways

Based on the chemical structure of p-NH2-Bn-DTPA, the most probable degradation pathways include hydrolysis and oxidation.

-

Hydrolysis: The amide bonds within the DTPA backbone, although generally stable, can be susceptible to hydrolysis under extreme pH conditions (strong acid or base) and elevated temperatures.[10] The primary amine of the benzyl group can also be a site for other hydrolytic reactions.

-

Oxidation: The diethylenetriamine backbone and the benzyl ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or exposure to light.[11] The primary amine is also a potential site of oxidation.

Forced Degradation Studies

Forced degradation studies, or stress testing, involve subjecting the compound to conditions more severe than those it would encounter during normal handling and storage. This allows for the rapid identification of potential degradation products and degradation pathways.[12]

Table 2: Representative Conditions for a Forced Degradation Study of p-NH2-Bn-DTPA

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C, 24-72 h | Cleavage of amide bonds in the DTPA backbone, modification of the p-aminobenzyl group. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C, 24-72 h | Similar to acid hydrolysis, with potential for different degradation product profiles. |

| Oxidation | 3-30% H₂O₂, room temperature, 24-72 h | Oxidation of the amine groups, hydroxylation of the benzyl ring, and other oxidative modifications. |

| Thermal Degradation | Dry heat, 80-100 °C, up to 7 days | Non-hydrolytic degradation pathways, potential for cyclization or other rearrangements. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines), ambient temperature | Photodegradation of the aromatic ring and other light-sensitive moieties. |

Impact of Bioconjugation on Stability

Conjugation of p-NH2-Bn-DTPA to a biomolecule can influence its stability. The local microenvironment created by the protein's folded structure can either protect the chelator from degradation or, in some cases, promote it.[13] Furthermore, the stability of the covalent bond linking the chelator to the biomolecule is a critical consideration. For instance, if an amide bond is formed, its stability will be influenced by the surrounding chemical environment. The stability of the final bioconjugate, including the chelator, the linker, and the biomolecule, must be thoroughly evaluated.[14]

Experimental Protocol for a Forced Degradation Study

A systematic approach is required to conduct a meaningful forced degradation study. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation.[15]

Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study of p-NH2-Bn-DTPA.

Step-by-Step Methodology:

-

Sample Preparation: Prepare stock solutions of p-NH2-Bn-DTPA in a suitable solvent (e.g., water or a relevant buffer).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M acid or base. Incubate at an elevated temperature (e.g., 60 °C).

-

Oxidation: Add a solution of hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80 °C). For solid-state stability, store the neat compound under the same conditions.

-

Photostability: Expose the solution to a light source that provides both UV and visible light, following ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 6, 24, 48 hours) from each stress condition.

-

Sample Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

-

Analytical Method: Analyze all samples using a validated stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS). The HPLC method should be capable of separating the parent compound from all major degradation products.

-

Data Analysis:

-

Calculate the percentage of degradation by comparing the peak area of p-NH2-Bn-DTPA in the stressed samples to that in the unstressed control.

-

Use the mass spectral data to identify the molecular weights of the degradation products and propose their structures.

-

Based on the identified degradation products, elucidate the probable degradation pathways.

-

Conclusion: A Pathway to Robust and Reliable Bioconjugates

A comprehensive understanding of the solubility and stability of p-NH2-Bn-DTPA is not merely an academic pursuit but a fundamental requirement for the successful development of targeted therapeutics and diagnostics. This guide has provided a framework for both the theoretical understanding and the practical assessment of these critical properties. By implementing the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the robust data necessary to ensure the quality, efficacy, and safety of their p-NH2-Bn-DTPA-containing bioconjugates. The insights gained from these studies will inform formulation development, define appropriate storage conditions, and ultimately, de-risk the path to clinical translation.

References

- Bergström, C. A., Avdeef, A., Box, K., & Luthman, K. (2014). pH-dependent solubility of cationic drugs. European Journal of Pharmaceutical Sciences, 57, 98-110.

- Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(1), 49-65.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Green Mountain Chemicals. (n.d.). Sequestrant / Chelating agent DTPA & DTPA-5Na/5K. Retrieved from [Link]

-

AxisPharm. (n.d.). p-NH₂-Bn-DTPA. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.

- Li, F., & Hu, J. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)

- Shen, L., & He, T. (2024). Pea protein-inulin conjugate prepared by atmospheric pressure plasma jet combined with glycosylation: structure and emulsifying properties. Frontiers in Nutrition, 11, 1369654.

- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- Zha, J., Li, B., & Zhang, H. (2022). Performance and Kinetics of BPA Degradation Initiated by Powdered Iron (or Ferrous Sulfate) and Persulfate in Aqueous Solutions.

- Feng, L., et al. (2019). The main degradation mechanisms and pathways of PFAS in the EO process include mass transfer, direct electron transfer, decarboxylation, peroxyl radical generation, hydroxylation, intramolecular rearrangement, and hydrolysis. Frontiers in Environmental Science, 7, 191.

- Pfeiffer, C. M., & Schleicher, R. L. (2018). Long-Term Stability of 18 Nutritional Biomarkers Stored at −20 °C and 5 °C for up to 12 Months. The Journal of Nutrition, 148(12), 1969–1976.

- Sharma, K., & Singh, S. K. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 6(9), 199-207.

- Quest Journals. (2023).

- Moreira, F. C., et al. (2021).

- Ahmed, A. A. R. (2022). Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. Bulletin of Environment, Pharmacology and Life Sciences, 11(12).

- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Strop, P. (2014). Impact of payload hydrophobicity on the stability of antibody–drug conjugates. Molecular Pharmaceutics, 11(5), 1625-1633.

- Buncic, K., & Bilic-Zulle, L. (2017). Short-term and long-term storage stability of heparin plasma ammonia.

- Lappe, J., & Kennard, D. R. (2019). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. The Journal of Physical Chemistry A, 123(42), 9037-9045.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.

- Levengood, M. R., et al. (2015). Effect of attachment site on stability of cleavable antibody drug conjugates.

- Averick, S. E., et al. (2016). Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity. Polymer Chemistry, 7(41), 6257-6267.

- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- Murata, H., et al. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility.

- Jensen, M. H., & Jensen, A. D. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-41.

- Ross, P. L., & Wolfe, J. L. (2016). Physical and Chemical Stability of Antibody Drug Conjugates: Current Status. Journal of Pharmaceutical Sciences, 105(2), 434-443.

- Wakankar, A. A., et al. (2011). Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. Journal of Pharmaceutical Sciences, 100(8), 3043-3052.

- Le, K. N., et al. (2020). Case Studies for Disulfide-Linked, Self-Immolating Next-Generation Antibody Drug Conjugates. Molecular Pharmaceutics, 17(10), 3847-3856.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transforming protein-polymer conjugate purification by tuning protein solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation [mdpi.com]

- 12. pharmtech.com [pharmtech.com]

- 13. Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for conjugating 1-(4-Aminobenzyl)-DTPA to antibodies

Application Note & Protocol

Topic: Protocol for Conjugating 1-(4-Aminobenzyl)-DTPA to Antibodies for Radiolabeling Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Bifunctional Chelators in Targeted Radiopharmaceuticals

The development of antibody-drug conjugates (ADCs) and radioimmunoconjugates has revolutionized targeted therapy in oncology and molecular imaging.[1][2][3][4] These constructs leverage the exquisite specificity of a monoclonal antibody (mAb) to deliver a potent payload—such as a cytotoxic drug or a radionuclide—directly to target cells expressing a specific antigen.[1][3] A key component in the design of radioimmunoconjugates is the bifunctional chelator, a molecule that serves two purposes: it covalently attaches to the antibody and firmly sequesters a radiometal ion.[5]

Diethylenetriaminepentaacetic acid (DTPA) is a widely used chelator for radionuclides like Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y).[6][7] The derivative, 1-(4-aminobenzyl)-DTPA, provides a versatile handle for antibody conjugation. The aromatic amine group can be chemically converted into a highly reactive isothiocyanate (-N=C=S) group. This electrophilic moiety then forms a stable thiourea bond with the nucleophilic primary amines found on lysine residues of the antibody.[1][8]

This application note provides a detailed, field-tested protocol for the conjugation of 1-(4-aminobenzyl)-DTPA to monoclonal antibodies. It explains the underlying chemical principles, offers a step-by-step methodology, and outlines essential characterization assays to ensure the production of a reliable and effective immunoconjugate.

Principle of the Method: A Two-Stage Chemical Strategy

The conjugation process is a two-stage reaction that relies on well-established principles of bioorthogonal chemistry.

-

Activation of the Chelator: The primary aromatic amine (aniline) of 1-(4-aminobenzyl)-DTPA is not sufficiently reactive to couple with antibodies directly. It must first be converted to the electrophilic p-isothiocyanatobenzyl-DTPA (p-SCN-Bz-DTPA). This is typically achieved by reacting the aminobenzyl-DTPA with thiophosgene (CSCl₂). This reaction must be performed under anhydrous and basic conditions to facilitate the formation of the isothiocyanate.

-

Conjugation to the Antibody: The resulting p-SCN-Bz-DTPA is then introduced to the antibody solution. The isothiocyanate group readily reacts with the ε-amino groups of solvent-accessible lysine residues on the antibody surface.[1] This reaction proceeds efficiently under slightly alkaline conditions (pH 8.0-9.0), where the lysine amine groups are deprotonated and thus more nucleophilic.[][10] The final product is an antibody covalently linked to multiple DTPA chelators via stable thiourea bonds.

The following diagrams illustrate the chemical transformation and the overall experimental workflow.

Caption: Chemical reaction pathway for DTPA conjugation.

Caption: High-level experimental workflow for conjugation.

Detailed Experimental Protocol

Part 1: Antibody Preparation

Rationale: The antibody must be in a buffer that is free of primary amines (like Tris) and at a pH suitable for the conjugation reaction. A buffer exchange step is critical for removing interfering substances and establishing optimal reaction conditions.

-

Buffer Exchange: Dialyze or use a desalting column (e.g., Sephadex G-25) to exchange the antibody storage buffer with a conjugation-compatible buffer.[11]

-

Recommended Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5.

-

Alternative: 0.1 M Sodium Borate Buffer, pH 8.5.

-

-

Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL using the conjugation buffer. Determine the precise concentration by measuring absorbance at 280 nm (A280).

Part 2: Activation of 1-(4-Aminobenzyl)-DTPA

SAFETY WARNING: Thiophosgene is highly toxic and corrosive. This procedure must be performed in a certified chemical fume hood by personnel trained in handling hazardous chemicals. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Rationale: This step converts the non-reactive amine to the highly reactive isothiocyanate. The use of a slight excess of thiophosgene ensures complete conversion.

-

Dissolution: Dissolve 1-(4-aminobenzyl)-DTPA in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 10-20 mg/mL.

-

Reaction Setup: In a fume hood, add a 1.2-fold molar excess of thiophosgene to the dissolved aminobenzyl-DTPA solution.

-

Base Addition: Add a 2.5-fold molar excess of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

-

Incubation: Stir the reaction at room temperature for 2-4 hours, protected from light and moisture.

-

Verification (Optional): The formation of p-SCN-Bz-DTPA can be confirmed by techniques like thin-layer chromatography (TLC) or mass spectrometry. The activated chelator should be used immediately.

Note on Commercially Available Chelators: Many suppliers (e.g., Macrocyclics) offer the pre-activated p-SCN-Bz-DTPA.[1] Using this reagent bypasses the hazardous activation step described above and is highly recommended for convenience and safety.

Part 3: Conjugation of Activated DTPA to Antibody

Rationale: The molar ratio of chelator to antibody is a critical parameter that dictates the final number of DTPA molecules per antibody, known as the Chelator-to-Antibody Ratio (CAR).[12] A higher ratio increases the number of attached chelators but also raises the risk of compromising the antibody's antigen-binding ability.[7][13] Optimization is often required.

-

Calculate Reagent Volumes: Based on the desired molar ratio, calculate the volume of the activated p-SCN-Bz-DTPA solution to add to the antibody solution. See the table below for starting recommendations.

| Desired Modification Level | Molar Ratio (p-SCN-Bz-DTPA : Antibody) | Expected CAR |

| Low | 5:1 to 10:1 | 1 - 3 |

| Medium | 15:1 to 25:1 | 3 - 6 |

| High | 30:1 to 50:1 | 6 - 10 |

-

Reaction: Slowly add the calculated volume of activated DTPA solution to the stirring antibody solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5] Protect the reaction from light.

Part 4: Purification of the Antibody-DTPA Conjugate

Rationale: It is crucial to remove unreacted, low-molecular-weight chelator from the final conjugate. Failure to do so can lead to the sequestration of radiometal by free chelators, resulting in high background signals in imaging or therapy applications. Size-exclusion chromatography (SEC) is the most effective method.[][14]

-

Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25 or a pre-packed PD-10 column) with sterile, metal-free phosphate-buffered saline (PBS), pH 7.4.

-

Sample Loading: Load the entire conjugation reaction mixture onto the equilibrated column.

-

Elution: Elute the conjugate with PBS. The antibody-DTPA conjugate, being a large molecule, will elute first in the void volume. The smaller, unreacted DTPA molecules will be retained by the resin and elute later.

-

Fraction Collection: Collect fractions and monitor the protein elution profile by measuring the absorbance at 280 nm. Pool the fractions corresponding to the first major peak.

-

Sterile Filtration: Filter the pooled conjugate solution through a 0.22 µm sterile filter for long-term storage.

Part 5: Characterization of the Final Conjugate

Rationale: A successful conjugation produces an antibody that is modified with an appropriate number of chelators while retaining its biological function. This self-validating system requires two key characterization assays.

A. Determination of Chelator-to-Antibody Ratio (CAR)

The CAR is the average number of DTPA molecules conjugated to each antibody.[12] This is a critical quality attribute.

Method 1: UV-Visible Spectrophotometry

This method is applicable if the chelator has a distinct absorbance peak separate from the protein's absorbance at 280 nm. p-SCN-Bz-DTPA has a secondary absorbance peak that can sometimes be used. However, a more robust method involves radiolabeling.

Method 2: Radiolabeling with a Tracer Metal

-

Labeling: Incubate a known amount of the purified conjugate with a known activity of a suitable radiometal (e.g., ¹¹¹InCl₃) in a metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5) for 30-60 minutes at room temperature.

-

Quenching: Add a 100-fold molar excess of non-radioactive DTPA or EDTA to chelate any unbound radiometal.

-

Purification: Purify the radiolabeled conjugate using a desalting column to remove the metal-EDTA/DTPA complex.

-

Measurement: Measure the protein concentration (A280) and the radioactivity of the final product using a gamma counter.

-

Calculation: The CAR can be calculated based on the specific activity of the radionuclide and the molar concentration of the antibody.

B. Assessment of Immunoreactivity

Rationale: It is essential to confirm that the conjugation process has not damaged the antigen-binding site of the antibody.[13][15] A cell-based binding assay is the gold standard for this assessment.[16]

Method: Cell-Binding Assay (Lindmo Method)

-

Cell Preparation: Prepare serial dilutions of antigen-positive cells.

-

Incubation: Add a constant, trace amount of the radiolabeled antibody-DTPA conjugate to each cell dilution. Also include tubes with no cells to measure non-specific binding.

-

Incubation: Incubate for 1-2 hours at 4°C to allow binding but prevent internalization.

-

Separation: Separate the cells from the supernatant by centrifugation.

-

Measurement: Measure the radioactivity in the cell pellets and the supernatant.

-

Analysis: Plot the ratio of total activity to bound activity versus the reciprocal of the cell concentration. The immunoreactive fraction is determined by extrapolating to infinite antigen excess (i.e., where the reciprocal cell concentration is zero). An immunoreactivity value of >70% is generally considered acceptable.[16]

References

-

Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies. Brechbiel, M. W., Gansow, O. A., Atcher, R. W., Schlom, J., Esteban, J., Simpson, D. E., & Colcher, D. (1986). Inorganic Chemistry, 25(16), 2772–2781. [Link]

-

Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods. SciGine. (2020-09-22). YouTube. [Link]

-

MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates. Houghton, J. L., et al. (2024). Molecular Imaging and Biology. [Link]

-

Next-generation anti-DLL3 radiopharmaceuticals targeting high-grade neuroendocrine lung and prostate cancers. PNAS. (2024). [Link]

-

Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride. Paik, C. H., et al. (1985). Journal of Nuclear Medicine. [Link]

-

Evaluation of Chelator-to-Antibody Ratio on Development of 89Zr-iPET Tracer for Imaging of PD-L1 Expression on Tumor. Lin, Y. H., et al. (2023). International Journal of Molecular Sciences. [Link]

-

Effect of DTPA conjugation on the antigen binding activity and biodistribution of monoclonal antibodies against alpha-fetoprotein. Konishi, S., et al. (1988). Nuclear Medicine and Biology. [Link]

-

Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Fijołek, K., et al. (2022). Journal of Medicinal Chemistry. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. technosaurus.co.jp [technosaurus.co.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of DTPA conjugation on the antigen binding activity and biodistribution of monoclonal antibodies against alpha-fetoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. broadpharm.com [broadpharm.com]

- 12. mdpi.com [mdpi.com]